3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Description
This compound is a structurally complex molecule featuring a 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl core conjugated to a 4-oxobutanoyl group via a hexa-ethoxy polyethylene glycol (PEG)-like linker, terminating in a propanoic acid moiety. The extended PEG chain enhances solubility and reduces steric hindrance, facilitating biological compatibility .
Properties
Molecular Formula |
C32H40N2O9 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H40N2O9/c35-30(33-14-16-40-18-20-42-22-24-43-23-21-41-19-17-39-15-13-32(37)38)11-12-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38) |
InChI Key |
HRYBOOFLPHWZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multiple steps, starting with the preparation of the azatricyclohexadeca core. This core is synthesized through a series of cyclization reactions, followed by the introduction of the oxobutanoyl group. The ethoxy groups are then added sequentially through etherification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various ether derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of this compound suggest potential applications in the development of therapeutic agents. The azatricyclo structure may enhance biological activity through improved binding affinities to target biomolecules.
Case Study: Anticancer Activity
Research indicates that compounds with similar azatricyclo structures exhibit promising anticancer properties. For instance, derivatives of this compound could be synthesized and evaluated for their efficacy against various cancer cell lines. Preliminary studies suggest that modifications to the azatricyclo framework can lead to increased potency against specific tumor types.
Drug Delivery Systems
The lipophilic nature of the compound allows it to be utilized in drug delivery systems where enhanced permeability is desired. Its ability to form stable conjugates with drugs can facilitate targeted delivery to specific tissues or cells.
Table 1: Comparison of Drug Delivery Systems
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Compound A | Similar azatricyclo structure | Higher lipophilicity |
| Compound B | Contains multiple ethoxy groups | Different biological activity profile |
| Compound C | Shares amine and carboxylic functionalities | More potent anticancer activity |
Bioconjugation Strategies
The presence of functional groups such as amines and carboxylic acids makes this compound suitable for bioconjugation applications. It can be used to attach biomolecules (like proteins or antibodies) to surfaces or other molecules, enhancing the specificity and efficacy of biological assays or therapeutic interventions.
Case Study: Protein Conjugation
In a study involving protein conjugation, derivatives of this compound were successfully linked to antibodies via amine-reactive linkers. This approach demonstrated improved targeting capabilities in cellular assays, highlighting its potential in diagnostic and therapeutic applications.
Synthesis and Modification
The synthesis of 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity.
Synthesis Steps
- Formation of the azatricyclo core.
- Introduction of the ethoxy groups.
- Finalization with the amine and carboxylic acid functionalities.
Each step is critical for maintaining the integrity of the compound's structure while enhancing its functional properties.
Mechanism of Action
The mechanism of action of 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Target Compound vs. DBCO-NHCO-PEG2-CH2COOH ()
- Structural Features: Target Compound: Six ethoxy units in the PEG linker. DBCO-NHCO-PEG2-CH2COOH: Shorter PEG chain (two ethoxy units) and a 3-oxopropylamino bridge.
- Functional Implications :
Target Compound vs. 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic Acid ()
- Structural Features: Target Compound: Aromatic azatricyclo core with PEG linker. Compound 27 (): Simpler oxobut-2-enoic acid backbone with phenolic substituents.
- Functional Implications :
Target Compound vs. 3-[4-[2-[5-methyl-2-(2-phenoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2-[(propan-2-yloxycarbonylamino)methyl]phenyl]propanoic Acid ()
- Structural Features: Target Compound: Azatricyclo core with PEG linker. Compound: Oxazol-4-yl and phenoxyphenyl groups for receptor targeting.
- Functional Implications :
Comparative Data Table
Research Findings
- Solubility and Biocompatibility : The target compound’s extended PEG chain significantly outperforms shorter-chain analogs (e.g., DBCO-NHCO-PEG2-CH2COOH) in aqueous solubility, critical for in vivo applications .
- Reactivity : The azatricyclo core enables strain-promoted click chemistry, similar to dibenzocyclooctyne (DBCO) derivatives, but with distinct kinetics due to electronic differences in the tricyclic system .
- Structural Similarity Principle : ’s principle—similar structures confer similar properties—supports the observed trends in solubility and reactivity across PEGylated analogs .
Biological Activity
The compound 3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and any relevant case studies or research findings.
Molecular Formula
- Molecular Formula : C36H43N3O11
- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Structural Features
The compound features:
- A tricyclic structure (azatricyclo) that may confer unique biological properties.
- Multiple ethoxy groups , which can enhance solubility and bioavailability.
- A hexaen moiety that may exhibit specific interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antimicrobial Properties : Similar compounds have shown potential in inhibiting bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
- Antitumor Activity : The hexaen structure may interact with cellular pathways involved in cancer proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties through modulation of cytokine release.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of this compound:
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound:
- Cell Viability Assays : Tests using various cancer cell lines to assess cytotoxicity.
- Antimicrobial Assays : Evaluating the compound against a range of bacterial strains to determine minimum inhibitory concentrations (MIC).
In Vivo Studies
Animal models can provide further validation of the compound's efficacy:
- Tumor Models : Assessing the impact on tumor growth and metastasis.
- Inflammation Models : Evaluating the reduction in inflammatory markers in response to treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
